Product packaging for glutaconyl-coenzyme A(Cat. No.:CAS No. 6712-05-6)

glutaconyl-coenzyme A

Cat. No.: B1219056
CAS No.: 6712-05-6
M. Wt: 879.6 g/mol
InChI Key: URTLOTISFJPPOU-UHFFFAOYSA-N
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Description

Historical Context of Glutaconyl-Coenzyme A Discovery and Initial Characterization

The journey to understanding this compound began with studies on anaerobic bacteria and their unique metabolic capabilities. A key breakthrough came with the work of Wolfgang Buckel and his colleagues in the early 1980s. Their research on glutamate-fermenting bacteria led to the discovery and characterization of glutaconyl-CoA decarboxylase, a crucial enzyme that acts upon this compound.

Initial investigations focused on organisms like Acidaminococcus fermentans, Peptostreptococcus asaccharolyticus, and Clostridium symbiosum. frontiersin.orgnih.gov In 1982, Buckel and Semmler described the glutaconyl-CoA decarboxylase from Acidaminococcus fermentans as a biotin-dependent enzyme integrated into the bacterial membrane. nih.govnih.gov Subsequent research in 1983 further characterized similar decarboxylases from Peptostreptococcus asaccharolyticus and Clostridium symbiosum. frontiersin.org These early studies were instrumental in purifying the enzyme, identifying its subunits, and establishing its role as a sodium pump, a novel mechanism for energy conservation in these anaerobic microbes. nih.govnih.gov

While the enzyme was the initial focus, the existence and central role of its substrate, this compound, became increasingly apparent. The synthesis of glutaconyl-CoA was a critical step in these early studies to allow for the characterization of the enzymes that metabolize it. researchgate.net Further research on glutaryl-CoA dehydrogenase in mammalian systems also pointed to glutaconyl-CoA as a key, albeit transient, intermediate in the oxidative decarboxylation of glutaryl-CoA. researchgate.netnih.gov

Significance of this compound as a Central Metabolic Intermediate

This compound holds a strategic position in the metabolic network of a diverse range of organisms, from anaerobic bacteria to humans. wikipedia.orgontosight.ai Its significance stems from its role as a crossroads in the breakdown and synthesis of various molecules.

In anaerobic bacteria, glutaconyl-CoA is a central intermediate in the fermentation of amino acids, particularly glutamate (B1630785). nih.govontosight.ai The decarboxylation of glutaconyl-CoA to crotonyl-CoA is a key energy-conserving step in these organisms, driving the generation of a sodium ion gradient across the cell membrane. nih.govresearchgate.net This sodium-motive force serves as an alternative energy source for these bacteria. wikipedia.org

In mammals, glutaconyl-CoA is an intermediate in the catabolism of the amino acid lysine (B10760008). wikipedia.org It is also implicated as a key intermediate in the metabolism of glutaric acid. researchgate.net The accumulation of glutaconyl-CoA is postulated to be a major toxic agent in glutaric aciduria type 1, a human genetic disorder. wikipedia.org

Furthermore, glutaconyl-CoA serves as a precursor for other metabolic pathways. For instance, in the bacterium Syntrophus aciditrophicus, it is a central intermediate in the degradation and synthesis of benzoate. asm.org The versatility of glutaconyl-CoA highlights its fundamental importance in cellular metabolism and energy production. ontosight.ai

Overview of Key Enzymatic Transformations Involving this compound

Several key enzymes catalyze the transformation of this compound, each playing a distinct and vital role in metabolism. The primary enzymes and their functions are detailed below.

Glutaconyl-CoA Decarboxylase (Gcd): This enzyme is a hallmark of anaerobic bacteria that ferment glutamate. It catalyzes the exergonic decarboxylation of glutaconyl-CoA to crotonyl-CoA. nih.govresearchgate.net This reaction is coupled to the translocation of sodium ions across the cell membrane, thereby conserving energy. nih.govwikipedia.org The enzyme is a complex composed of several subunits, including a carboxyltransferase subunit (GcdA), a membrane-spanning subunit that functions as the Na+ pump (GcdB), and a biotin-carrier subunit (GcdC). frontiersin.orgnih.govnih.gov

Glutaryl-CoA Dehydrogenase (GDH): In the breakdown of amino acids like lysine, glutaryl-CoA dehydrogenase is responsible for the oxidative decarboxylation of glutaryl-CoA. acs.orgepa.gov This process proceeds through the formation of glutaconyl-CoA as an enzyme-bound intermediate. nih.gov Interestingly, there are two types of GDHs. The decarboxylating type, found in humans, catalyzes both the dehydrogenation of glutaryl-CoA to glutaconyl-CoA and its subsequent decarboxylation to crotonyl-CoA. acs.orgepa.gov In contrast, a non-decarboxylating GDH found in the anaerobic bacterium Desulfococcus multivorans only catalyzes the formation of glutaconyl-CoA, which is then acted upon by a separate glutaconyl-CoA decarboxylase. acs.orgepa.gov

Isohexenyl-glutaconyl-CoA Hydratase (AtuE): In the bacterium Pseudomonas aeruginosa, the AtuE enzyme is involved in the metabolism of acyclic terpenes. It functions as a hydratase, adding water to the double bond of isohexenyl-glutaconyl-CoA to form 3-hydroxy-3-isohexenyl-glutaryl-CoA. nih.govasm.org This enzyme belongs to the crotonase superfamily. nih.govasm.org

Data on Key Enzymes:

EnzymeOrganism(s)FunctionKey Features
Glutaconyl-CoA Decarboxylase (Gcd)Acidaminococcus fermentans, Clostridium symbiosum, Peptostreptococcus asaccharolyticusDecarboxylation of glutaconyl-CoA to crotonyl-CoA coupled with Na+ transportBiotin-dependent, membrane-integrated, multi-subunit complex
Glutaryl-CoA Dehydrogenase (GDH)Humans, Desulfococcus multivoransOxidative decarboxylation of glutaryl-CoA via a glutaconyl-CoA intermediateExists in decarboxylating and non-decarboxylating forms
Isohexenyl-glutaconyl-CoA Hydratase (AtuE)Pseudomonas aeruginosaHydration of isohexenyl-glutaconyl-CoAPart of the crotonase superfamily

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40N7O19P3S B1219056 glutaconyl-coenzyme A CAS No. 6712-05-6

Properties

CAS No.

6712-05-6

Molecular Formula

C26H40N7O19P3S

Molecular Weight

879.6 g/mol

IUPAC Name

5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopent-3-enoic acid

InChI

InChI=1S/C26H40N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h3,5,12-14,19-21,25,38-39H,4,6-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)

InChI Key

URTLOTISFJPPOU-UHFFFAOYSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCC(=O)O)O

Other CAS No.

6712-05-6

physical_description

Solid

Synonyms

coenzyme A, glutaconyl-
glutaconyl-CoA
glutaconyl-coenzyme A

Origin of Product

United States

Enzymology of Glutaconyl Coenzyme a Metabolism

Glutaryl-Coenzyme A Dehydrogenase (GCDH) Activity and Glutaconyl-Coenzyme A Formation

Glutaryl-CoA dehydrogenase (GCDH) is a mitochondrial flavoprotein that belongs to the acyl-CoA dehydrogenase family. researchgate.netwikipedia.org It is primarily known for its role in the degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan. wikipedia.orgorpha.net A key feature of most GCDH enzymes is their ability to catalyze a two-step reaction: the dehydrogenation of glutaryl-CoA to form the enzyme-bound intermediate glutaconyl-CoA, followed by the decarboxylation of this intermediate to yield crotonyl-CoA and carbon dioxide. wikipedia.orgnih.gov

Oxidative Dehydrogenation of Glutaryl-Coenzyme A to this compound

The initial step in the catalytic cycle of GCDH is the oxidative dehydrogenation of glutaryl-CoA. This process involves the binding of the glutaryl-CoA substrate to the oxidized form of the enzyme. wikipedia.org A conserved glutamate (B1630785) residue, specifically Glu370 in human GCDH, acts as a catalytic base, abstracting a proton from the alpha-carbon of the substrate. wikipedia.orgacs.org Subsequently, a hydride ion is transferred from the beta-carbon of the substrate to the FAD cofactor, resulting in the reduced form of FAD (FADH2) and the formation of glutaconyl-CoA as an enzyme-bound intermediate. wikipedia.orgnih.gov This intermediate has been successfully demonstrated to be bound to GCDH following the anaerobic reduction of the dehydrogenase with glutaryl-CoA. researchgate.netnih.gov

Decarboxylating Glutaryl-Coenzyme A Dehydrogenases (e.g., Human GCDH)

Human GCDH is a prime example of a decarboxylating dehydrogenase. researchgate.netacs.org This homotetrameric enzyme, located in the mitochondrial matrix, not only facilitates the initial dehydrogenation but also the subsequent decarboxylation of glutaconyl-CoA. researchgate.netwikipedia.org The decarboxylation is initiated by the cleavage of the Cγ-Cδ bond of the bound glutaconyl-CoA, which leads to the formation of a crotonyl-CoA dienolate anion and CO2. wikipedia.orgasm.org This dienolate intermediate is then protonated to form the final product, crotonyl-CoA, which is subsequently released from the active site. wikipedia.org The entire process is crucial for the proper catabolism of specific amino acids. researchgate.netnih.gov Mutations in the GCDH gene can lead to reduced or absent enzyme activity, causing the accumulation of glutaric acid and 3-hydroxyglutaric acid, characteristic of the metabolic disorder glutaric aciduria type I. researchgate.netwikipedia.orgnih.gov

Non-Decarboxylating Glutaryl-Coenzyme A Dehydrogenases (e.g., Desulfococcus multivorans GDHDes)

In contrast to their human counterparts, some anaerobic bacteria, such as Desulfococcus multivorans, possess non-decarboxylating GCDH enzymes (GDHDes). acs.orgnih.gov These enzymes catalyze only the dehydrogenation of glutaryl-CoA to glutaconyl-CoA, without subsequent decarboxylation. nih.govnih.gov The resulting glutaconyl-CoA is then released and further metabolized by a separate membrane-bound enzyme, glutaconyl-CoA decarboxylase, which couples the decarboxylation to energy conservation via sodium ion transport. acs.orgasm.orgnih.gov Structural studies have revealed that the difference in catalytic capability between decarboxylating and non-decarboxylating GCDHs stems from subtle but critical changes around the binding site for the glutaconyl carboxylate group. acs.orgrcsb.org A key factor is the substitution of a tyrosine residue in decarboxylating enzymes with a valine in non-decarboxylating ones. acs.org This change leads to a stronger interaction between the glutaconyl carboxylate and a conserved arginine residue in GDHDes, which ultimately prevents the decarboxylation step. acs.orgrcsb.org

Kinetic Characterization and Substrate Binding Dynamics of GCDH with this compound

The interaction of glutaconyl-CoA with GCDH has been quantitatively studied. For human GCDH, the binding of glutaconyl-CoA was assessed through its role as a competitive inhibitor of the dehydrogenase reaction and as a substrate for the intrinsic hydratase activity. researchgate.net The Michaelis constant (K_m) for glutaconyl-CoA in the hydratase reaction is 3 µM, and its inhibition constant (K_i) as a competitive inhibitor of the dehydrogenase is 1.0 µM. researchgate.netnih.gov These values indicate a high affinity of the enzyme for this intermediate. In comparison, the K_m and K_i for crotonyl-CoA are 4.0 µM and 12.9 µM, respectively. researchgate.netnih.gov For the non-decarboxylating GDH from Desulfococcus multivorans (GDHDes), the K_m for glutaryl-CoA is 52 ± 5 µM with a V_max of 11 ± 1 µmol min⁻¹ mg⁻¹. nih.govasm.org Interestingly, GDHDes is inhibited by its product, glutaconyl-CoA, a characteristic not observed in the decarboxylating GDH from Geobacter metallireducens (GDHGeo), which has a K_m for glutaryl-CoA of 30 ± 2 µM and a V_max of 3.2 ± 0.2 µmol min⁻¹ mg⁻¹. nih.govasm.org

EnzymeOrganismTypeSubstrateK_m (µM)V_max (µmol min⁻¹ mg⁻¹)Notes
GCDH HumanDecarboxylatingGlutaconyl-CoA3 researchgate.netnih.gov-K_m for hydratase activity.
GCDH HumanDecarboxylatingCrotonyl-CoA4.0 researchgate.netnih.gov-K_m for hydratase activity.
GDHGeo Geobacter metallireducensDecarboxylatingGlutaryl-CoA30 ± 2 nih.govasm.org3.2 ± 0.2 nih.govasm.orgNot inhibited by glutaconyl-CoA. nih.govasm.org
GDHDes Desulfococcus multivoransNon-decarboxylatingGlutaryl-CoA52 ± 5 nih.govasm.org11 ± 1 nih.govasm.orgInhibited by glutaconyl-CoA. nih.govasm.org

This compound Decarboxylase (Gcd) Mechanism and Function

This compound decarboxylase (Gcd) is a biotin-dependent enzyme that catalyzes the decarboxylation of glutaconyl-CoA to crotonyl-CoA. ebi.ac.ukwikipedia.org This enzyme is particularly important in certain anaerobic bacteria where it functions as a sodium ion pump, coupling the free energy released from the exergonic decarboxylation reaction (ΔG°' ≈ -30 kJ/mol) to the transport of sodium ions across the cell membrane. ebi.ac.ukresearchgate.net

Biotin-Dependent Carboxyl Transfer from this compound

The initial step in the metabolism of this compound in certain anaerobic bacteria involves a crucial carboxyl transfer reaction that is dependent on the cofactor biotin (B1667282). wikipedia.orgnih.gov This process is catalyzed by the carboxyltransferase subunit, designated as GcdA, of the larger glutaconyl-CoA decarboxylase enzyme complex. nih.govnih.gov The GcdA subunit facilitates the transfer of a carboxyl group from glutaconyl-CoA to a biotin molecule. ebi.ac.ukembopress.org This biotin cofactor is not free but is covalently attached to a specific biotin carrier protein subunit, GcdC (or Gcdγ). nih.govnih.govnih.gov The reaction yields two products: crotonyl-CoA and N1-carboxybiotin, the carboxylated form of the biotin carrier protein. nih.govfrontiersin.org The recombinant GcdA subunit from Acidaminococcus fermentans has been shown to catalyze the carboxylation of free biotin using glutaconyl-CoA, although with a significantly higher Michaelis constant (Km) of 40 mM for biotin and a catalytic rate (kcat) about 100 times lower than the native enzyme complex. nih.gov This highlights the efficiency and specificity conferred by the integrated holoenzyme structure.

This carboxyl transfer is the first of two major steps in the complete decarboxylation process and notably occurs independently of sodium ions. nih.govresearchgate.net

Sodium Ion-Translocating Decarboxylation Coupled to Energy Conservation

The decarboxylation of glutaconyl-CoA is a highly exergonic reaction, releasing approximately -30 kJ/mol of free energy (ΔG°′). nih.govembopress.orgfrontiersin.org In several strictly anaerobic bacteria, such as Acidaminococcus fermentans, Clostridium symbiosum, and Peptostreptococcus asaccharolyticus, this energy is not lost as heat but is conserved through the generation of an electrochemical sodium ion gradient across the cell membrane. nih.govfrontiersin.orgnih.govnih.gov The enzyme responsible, glutaconyl-CoA decarboxylase, functions as a biotin-dependent sodium pump. nih.govnih.govresearchgate.net

Catalytic Site Architecture and Amino Acid Residue Roles in this compound Decarboxylation

Structural studies, particularly the crystal structure of the GcdA carboxyltransferase subunit from Acidaminococcus fermentans, have provided significant insights into the enzyme's catalytic architecture. nih.govnih.gov The functional GcdA is a homodimer, and its two active sites are located at the interfaces between the two monomers. nih.govresearchgate.netnih.gov

Each active site is composed of elements from both monomers in a "head-to-tail" arrangement, creating a cavity at the domain interface. embopress.orgnih.gov The architecture is such that the N-terminal domain of one monomer is primarily responsible for binding the glutaconyl-CoA substrate, while the C-terminal domain of the adjacent monomer provides the binding site for the biotinyl-lysine moiety of the GcdC carrier subunit. nih.govresearchgate.netnih.gov

Specific amino acid residues play critical roles in catalysis. An oxyanion hole, formed by the backbone amides of Gly194 and Val151 , is crucial for stabilizing the enolate intermediate of crotonyl-CoA that forms upon decarboxylation, thereby facilitating the initial C-C bond cleavage. ebi.ac.uk The active site cavity is lined with positively charged residues, which creates a favorable environment for the binding of the negatively charged glutaconyl-CoA substrate. embopress.org While the GcdA subunit catalyzes the carboxyl transfer, the GcdB subunit is the site of carboxybiotin decarboxylation and Na+ transport. frontiersin.org In A. fermentans, the GcdD subunit, which contains a single transmembrane helix, is thought to anchor the GcdA subunit to the membrane. embopress.orgresearchgate.net

Table 1: Key Subunits and Residues in Glutaconyl-CoA Decarboxylase

Subunit/ResidueOrganism ExampleFunctionCitation
GcdA (α-subunit) Acidaminococcus fermentansCarboxyltransferase; transfers CO₂ from glutaconyl-CoA to biotin. nih.govnih.gov
GcdB (β-subunit) Acidaminococcus fermentansIntegral membrane protein; catalyzes carboxybiotin decarboxylation and pumps Na⁺ ions. nih.govnih.govfrontiersin.org
GcdC (γ-subunit) Acidaminococcus fermentansBiotin carrier protein; shuttles the biotin cofactor between the GcdA and GcdB active sites. nih.govnih.gov
GcdD (δ-subunit) Acidaminococcus fermentansAnchors the GcdA subunit to the membrane. embopress.orgresearchgate.net
Gly194 / Val151 Acidaminococcus fermentansForm an oxyanion hole in GcdA to stabilize the crotonyl-CoA enolate intermediate. ebi.ac.uk

Stepwise Reaction Mechanisms of this compound Decarboxylation

Step 1: Carboxyl Transfer at the GcdA Active Site. The reaction initiates at the active site of the GcdA subunit. utsa.edu Glutaconyl-CoA binds, and the carboxyl group is transferred to the N1 position of the biotin cofactor, which is attached to the flexible GcdC carrier protein. ebi.ac.uknih.gov This step releases the first product, crotonyl-CoA. A proposed mechanism suggests that glutaconyl-CoA is first decarboxylated to form a crotonyl-CoA enolate intermediate, which is stabilized by the oxyanion hole (Gly194, Val151). ebi.ac.uk This intermediate then accepts a proton from the biotin cofactor, which acts as a general acid. nih.govebi.ac.uk This results in the formation of the crotonyl-CoA product and a biotin enolate, which subsequently attacks the liberated CO₂ to form N1-carboxybiotin. ebi.ac.uk

Step 2: Decarboxylation and Na+ Pumping at the GcdB Active Site. The flexible GcdC subunit, now carrying the carboxylated biotin, swings from the GcdA active site to the active site within the GcdB membrane subunit. frontiersin.orgresearchgate.net Here, the N1-carboxybiotin is decarboxylated, releasing CO₂ into the cytoplasm. nih.govresearchgate.net Crucially, the energy from this decarboxylation drives the translocation of sodium ions across the membrane from the inside to the outside. nih.govnih.gov The proton required for the decarboxylation of carboxybiotin is thought to originate from the periplasm. nih.govembopress.org After releasing the carboxyl group, the un-carboxylated GcdC subunit moves back to the GcdA active site to begin another catalytic cycle. frontiersin.orgresearchgate.net

Hydratases Acting on this compound and Derivatives

3-Methylthis compound Hydratase Activity on this compound

3-Methylglutaconyl-CoA hydratase (AUH, EC 4.2.1.18) is an enzyme primarily known for its role in the fifth step of the leucine (B10760876) degradation pathway, where it catalyzes the reversible hydration of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA. uniprot.orgamc.nlwikipedia.org However, research has demonstrated that this enzyme exhibits broader substrate specificity.

Kinetic studies on the purified human AUH gene product have shown that it can efficiently utilize (E)-glutaconyl-CoA as a substrate. nih.gov While its affinity for 3-methylglutaconyl-CoA is slightly higher (Km = 8.3 µM), it also binds (E)-glutaconyl-CoA with high affinity (Km = 2.4 µM). nih.gov The maximal velocity (Vmax) and catalytic rate (kcat) for glutaconyl-CoA are significant, confirming it as a competent substrate for the enzyme. nih.gov This indicates that in certain metabolic contexts, 3-methylglutaconyl-CoA hydratase could play a role in the hydration of glutaconyl-CoA to (S)-3-hydroxyglutaryl-CoA. uniprot.org

Table 2: Kinetic Parameters of Human 3-Methylglutaconyl-CoA Hydratase (AUH)

SubstrateVmax (U/mg)Km (µM)kcat (s⁻¹)Citation
(E)-3-Methylglutaconyl-CoA 3.98.35.1 nih.gov
(E)-Glutaconyl-CoA 1.12.41.4 nih.gov

Isohexenyl this compound Hydratase (AtuE) Specificity

Isohexenylglutaconyl-CoA hydratase (AtuE, EC 4.2.1.57) is an enzyme identified in Pseudomonas aeruginosa that belongs to the crotonase superfamily. nih.govuniprot.org It is encoded by the atuE gene, which is part of the atu gene cluster responsible for the catabolism of acyclic terpenes like citronellol. nih.govasm.org

The substrate specificity of an enzyme describes its ability to bind and catalyze a reaction with a particular substrate. biologyonline.comlibretexts.org AtuE is predicted to be highly specific for an intermediate in the terpene degradation pathway. Its proposed function is to catalyze the hydration of the distal double bond of isohexenyl-glutaconyl-CoA, yielding 3-hydroxy-3-isohexenyl-glutaryl-CoA. nih.govresearchgate.net This specificity is inferred from its genetic context and significant upregulation (23-fold increase in abundance) in cells grown on citronellate compared to other carbon sources. nih.gov Although direct enzymatic assays have been challenging due to the commercial unavailability of its specific substrate, its crystal structure reveals a fold typical of the hydratase superfamily, and proteomic data strongly support its dedicated role in isoprenoid metabolism. nih.gov

Structural Biology of Glutaconyl Coenzyme A Interacting Enzymes

Crystal Structures of Glutaryl-Coenzyme A Dehydrogenases

The active site of GCDH is uniquely tailored for its dual function of dehydrogenation and decarboxylation. acs.orgacs.org In its unliganded state, the active site pocket is occupied by several water molecules, which are displaced upon substrate binding. wikipedia.orgacs.orgnih.govmerckmillipore.com The binding of the glutaconyl-CoA intermediate is stabilized by a sophisticated and tight hydrogen-bonding network. acs.orgnih.govrcsb.org This network involves the γ-carboxylate group of the bound glutaconyl-CoA and several key amino acid residues, including Tyr369, Glu87, Arg94, Ser95, and Thr170. acs.orgnih.govacs.orgrcsb.org This precise arrangement optimally orients the γ-carboxylate group for the subsequent decarboxylation step. acs.orgnih.govrcsb.org The catalytic mechanism is initiated when the general base, Glu370, abstracts a proton from the C2 position of the substrate. acs.orgnih.govacs.org The structure facilitates the transfer of a hydride from the C3 position to the FAD cofactor. acs.orgnih.gov The subsequent decarboxylation is initiated by carbonyl polarization, and the residue Arg94 plays a crucial role in stabilizing the transient crotonyl-CoA anion intermediate. acs.orgnih.gov

While many GCDHs catalyze both dehydrogenation and decarboxylation, some organisms possess a non-decarboxylating version of the enzyme that only performs the initial dehydrogenation to produce glutaconyl-CoA. nih.govnih.gov The structural basis for this functional divergence has been elucidated by comparing the crystal structures of both enzyme types. nih.gov A critical factor is the substitution of a key tyrosine residue in decarboxylating GCDHs with a valine in non-decarboxylating variants. nih.gov

This amino acid exchange is part of a more complex set of structural alterations around the glutaconyl carboxylate group. nih.gov In the non-decarboxylating GCDH from Desulfococcus multivorans, the interaction between the glutaconyl carboxylate and a conserved arginine residue is a short, planar bidentate hydrogen bond, which is stronger than the longer, monodentate hydrogen bond found in the decarboxylating human GCDH. nih.gov These structural modifications in the non-decarboxylating enzyme prevent decarboxylation by strengthening the C4-C5 bond of glutaconyl-CoA, diminishing the leaving group potential of CO2, and increasing the distance between the C4 atom and a nearby catalytic glutamic acid. nih.gov In contrast, enzymes like the one from Geobacter metallireducens possess the highly conserved residues necessary for decarboxylation, similar to human GCDH. nih.gov

Crystal Structures of Glutaconyl-Coenzyme A Decarboxylase Subunits

This compound decarboxylase is a biotin-dependent, multi-subunit enzyme complex that couples the decarboxylation of glutaconyl-CoA to the translocation of sodium ions across the cell membrane, thereby generating an electrochemical gradient. embopress.orgnih.govnih.gov This enzyme is composed of several distinct subunits, and crystal structures have been solved for key components, notably the carboxyltransferase subunit (Gcdα). embopress.orgnih.govwikipedia.org The structures have been determined for Gcdα from bacteria such as Acidaminococcus fermentans and Clostridium symbiosum. embopress.orgrcsb.org

The carboxyltransferase subunit, Gcdα, functions as a homodimer. embopress.orgnih.gov The crystal structure reveals that the active sites are located at the interfaces between the two monomers. embopress.orgnih.govnih.govresearchgate.net Each monomer is organized into two distinct domains: an N-terminal domain and a C-terminal domain. embopress.orgnih.govresearchgate.net The N-terminal domain is responsible for binding the substrate, glutaconyl-CoA. embopress.orgnih.govnih.govresearchgate.net The C-terminal domain, in turn, provides the binding site for the biotinyllysine moiety of the biotin (B1667282) carrier protein. embopress.orgnih.govnih.govresearchgate.net In some species like Clostridium symbiosum, the GcdA subunit can associate into a tetramer that is permeated by a network of solvent-filled tunnels. rcsb.org Gcdα catalyzes the transfer of the carboxyl group from glutaconyl-CoA to the biotin cofactor, a process that involves a novel proposed mechanism where biotin acts as a general acid. nih.govnih.gov

The transfer of the carboxyl group between active sites is mediated by the biotin carrier protein (BCCP), designated as the Gcdγ subunit in Acidaminococcus fermentans. embopress.orgnih.gov Biotin is covalently attached to a specific lysine (B10760008) residue on this small, mobile subunit. embopress.orgnih.govnih.gov The Gcdγ protein acts as a flexible linker, shuttling the biotin cofactor between the active site of the Gcdα subunit, where it accepts a carboxyl group from glutaconyl-CoA, and the active site of the membrane-embedded Gcdβ subunit, where the subsequent decarboxylation occurs. nih.govresearchgate.netresearchgate.net The structure of BCCPs often features a long β-hairpin fold, with the biotin attachment site located at the tip of a flexible loop. wikipedia.org This "thumb" structure is thought to function as a mobile lid, potentially shielding the active sites from the solvent during the carboxyl transfer reaction. wikipedia.org

Proposed Holoenzyme Assembly and Ion Channel Integration

The sodium-ion-translocating this compound decarboxylase (Gcd) is a multi-subunit membrane enzyme complex crucial for the energy metabolism of certain anaerobic bacteria. nih.govnih.gov It couples the exergonic decarboxylation of glutaconyl-CoA to crotonyl-CoA with the endergonic translocation of sodium ions across the cell membrane, thereby generating an electrochemical gradient. nih.govnih.gov The holoenzyme is composed of several distinct subunits, and its assembly and the integration of the ion channel are critical for its function.

Low-resolution structural studies of the glutaconyl-CoA decarboxylase from Clostridium symbiosum have provided a foundational model for the enzyme's architecture. nih.govnih.gov This complex has a molecular mass of approximately 400 kDa. nih.gov The proposed structure consists of two main parts: a soluble, solvent-exposed head and a membrane-spanning base. nih.govnih.gov The head is primarily composed of a tetramer of the GcdA subunit, while the membrane-embedded base is formed by a dimer of the GcdB subunit. nih.govnih.gov These two major components are connected by a linker region, which is thought to be composed of segments of GcdC1, GcdC2, and two copies of the GcdD subunit. nih.govnih.gov

A key proposal in the holoenzyme's assembly is the coaxial alignment of a water-filled central channel within the GcdA dimer with the ion channel located in the GcdB subunit. nih.gov This arrangement suggests a direct pathway for ion translocation coupled to the decarboxylation reaction. It is hypothesized that the GcdC subunits, which carry the biotin cofactor, act as a flexible swinging arm that transfers the carboxyl group from glutaconyl-CoA at the active site of GcdA to the decarboxylation site within GcdB. nih.gov The small GcdD subunit, which contains a single N-terminal transmembrane helix, is believed to act as an anchor, stabilizing the entire complex within the membrane. nih.govnih.govwikipedia.org

The integration of the ion channel within this assembly is a critical feature. The GcdB subunit, an integral membrane protein with multiple predicted transmembrane helices, is responsible for both the decarboxylation of carboxybiotin and the coupled translocation of sodium ions. nih.govnih.gov The proposed structure suggests that the conformational changes induced by the decarboxylation event are transmitted through the protein complex to drive the opening and closing of the ion channel, facilitating the directional movement of sodium ions across the membrane. mdpi.comwikipedia.orgnih.gov

Subunit Composition and Proposed Function in Glutaconyl-CoA Decarboxylase Holoenzyme
SubunitMolecular Mass (kDa)Stoichiometry in C. symbiosumProposed Function
GcdA~654Carboxyl transfer from glutaconyl-CoA to biotin; forms the solvent-exposed head. nih.gov
GcdB~352Decarboxylation of N1-carboxybiotin and Na+ translocation; forms the membrane-spanning base. nih.govuniprot.org
GcdC1/GcdC2~14-151 of eachBiotin carrier; acts as a flexible linker between GcdA and GcdB. nih.govnih.gov
GcdD~102Anchors the complex to the membrane and helps stabilize the holoenzyme. nih.govnih.govwikipedia.org

Structural Insights into Other this compound Hydratases

While the primary focus has been on the decarboxylase, other enzymes that interact with glutaconyl-CoA or its precursors, such as hydratases and dehydratases, also possess intricate structures that inform their function. A dehydratase catalyzes the removal of water, a reaction that is the reverse of that catalyzed by a hydratase.

2-Hydroxyglutaryl-CoA Dehydratase

In the glutamate (B1630785) fermentation pathway of Acidaminococcus fermentans, the formation of glutaconyl-CoA is catalyzed by 2-hydroxyglutaryl-CoA dehydratase. nih.gov This enzyme catalyzes the syn-elimination of water from (R)-2-hydroxyglutaryl-CoA. nih.gov The dehydratase system is composed of two components: Component A and Component D. nih.gov

The crystal structure of Component A (CompA) reveals that it is a homodimeric protein. nih.gov A significant feature of this structure is the presence of a single, bridging [4Fe-4S] cluster. nih.gov Structurally, CompA belongs to the actin fold family of proteins, sharing a similar architecture and nucleotide-binding site. nih.gov However, it is distinguished by a unique "cluster helix" that is involved in binding the iron-sulfur cluster. nih.gov The homodimer interface is also located at the site of this bridging cluster. nih.gov

Structural Features of 2-Hydroxyglutaryl-CoA Dehydratase Component A
FeatureDescription
Quaternary StructureHomodimer. nih.gov
Prosthetic GroupOne bridging [4Fe-4S] cluster. nih.gov
Protein Fold FamilyActin fold family. nih.gov
Unique Structural ElementA "cluster helix" involved in binding the [4Fe-4S] cluster. nih.gov

Methylglutaconyl-CoA Hydratase

Another related enzyme for which structural information is available is 3-methylglutaconyl-CoA hydratase (AUH). wikipedia.org This enzyme is a member of the enoyl-CoA hydratase/isomerase superfamily and catalyzes the hydration of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA. wikipedia.org

Structurally, AUH is a hexamer, forming a dimer of trimers. wikipedia.org A notable characteristic of its surface is a positive charge, which is in contrast to the negatively charged surfaces of other members of its enzyme family. wikipedia.org The active site pocket for the hydratase activity is formed at the interface of adjacent subunits within the same trimer. wikipedia.org Interestingly, AUH is a dual-function protein and can also bind to RNA. wikipedia.org The oligomeric state of the enzyme can change depending on the presence of RNA, adopting an asymmetric shape. wikipedia.org

These structural insights into enzymes that catalyze hydration and dehydration reactions on glutaconyl-CoA and related molecules highlight the diverse protein folds and quaternary structures employed to achieve specific catalytic functions within metabolic pathways.

Regulation of Glutaconyl Coenzyme a Metabolic Flux

Allosteric Regulation of Glutaconyl-Coenzyme A-Dependent Enzymes

Allosteric regulation involves the binding of a molecule to a site on an enzyme other than the active site, causing a conformational change that alters the enzyme's activity. While allosteric regulation is a common mechanism for controlling metabolic pathways, direct allosteric regulation of this compound-dependent enzymes by specific effector molecules is not well-documented in the current scientific literature. Enzymes such as glutaconate CoA-transferase and glutaconyl-CoA decarboxylase are critical in certain metabolic contexts, but their control by allosteric activators or inhibitors remains an area for further investigation.

Glutaryl-coenzyme A dehydrogenase (GCDH) is a key enzyme in the catabolic pathways of lysine (B10760008) and tryptophan, catalyzing the conversion of glutaryl-CoA to crotonyl-CoA, with glutaconyl-CoA as a bound intermediate. wikipedia.org The regulation of GCDH is critical, as its deficiency leads to the accumulation of upstream metabolites and is associated with the metabolic disorder glutaric aciduria type I. wikipedia.org

Recent research has uncovered a feedback loop that regulates GCDH activity. Increased flux through the lysine degradation pathway leads to higher concentrations of glutaryl-CoA. nih.gov This, in turn, can result in a post-translational modification of the GCDH enzyme itself, a process known as glutarylation, where a glutaryl group is attached to lysine residues on the enzyme. nih.govwustl.edu This modification of GCDH has been shown to inhibit its enzymatic activity, thereby reducing the rate of lysine oxidation. nih.gov This mechanism acts as a feedback control, where an increase in the substrate leads to the inhibition of the enzyme that processes it. The enzyme SIRT5, a mitochondrial sirtuin, has been identified as a deglutarylating enzyme that can remove this modification and restore GCDH activity. nih.gov This suggests a dynamic regulation of GCDH based on the metabolic state and the availability of its substrate.

Summary of GCDH Regulation by Glutarylation
ConditionGlutaryl-CoA LevelGCDH GlutarylationGCDH ActivityRegulating Enzyme
Increased Lysine CatabolismHighIncreasedDecreased-
SIRT5 Activity-Decreased (Deglutarylation)Increased/RestoredSIRT5

Transcriptional and Translational Control of Enzymes in this compound Pathways

The synthesis of enzymes involved in glutaconyl-CoA metabolism is regulated at the genetic level to adapt to different metabolic conditions. This control ensures that the necessary enzymes are produced only when their substrates are available.

In the bacterium Azoarcus sp. CIB, which is involved in the anaerobic catabolism of aromatic compounds, the expression of the gene encoding glutaryl-CoA dehydrogenase (gcdH) is controlled by a specific transcriptional regulator. nih.gov A gene named gcdR, located near gcdH, encodes a LysR-type transcriptional regulator. This GcdR protein specifically activates the promoter that drives the expression of the gcdH gene in the presence of glutaconate or glutarate. nih.gov

In mammals, the regulation of the lysine degradation pathway, where glutaconyl-CoA is an intermediate, also appears to be under transcriptional or translational control. Studies in mice have shown that during starvation or after an injection of lysine, the levels of lysine-degrading enzymes, such as lysine-oxoglutarate reductase and saccharopine dehydrogenase, increase in the liver. nih.gov This suggests that the expression of the genes for these enzymes is induced by high levels of lysine or by a catabolic state like starvation, although the specific transcriptional factors involved in mammals are not as clearly defined as in bacteria. The human GCDH gene is located on chromosome 19, and numerous mutations in this gene are known to cause glutaric aciduria type I. wikipedia.orgmedlineplus.gov

Interplay with Cellular Energy Status and Cofactor Availability (e.g., FAD, Biotin)

The metabolic pathways involving glutaconyl-CoA are intrinsically linked to the cell's energy status and the availability of essential cofactors, which are crucial for the catalytic activity of the enzymes.

Flavin Adenine (B156593) Dinucleotide (FAD): Glutaryl-CoA dehydrogenase is a flavoprotein that requires FAD as a cofactor to carry out the dehydrogenation of glutaryl-CoA. wikipedia.orgnih.gov The binding of FAD is essential for the structure and function of GCDH. nih.gov The availability of riboflavin (B1680620) (vitamin B2), the precursor of FAD, can therefore influence the activity of this pathway. In some cases of glutaric aciduria type I resulting from mutations in the GCDH gene, treatment with riboflavin has been shown to be beneficial, suggesting that increasing the availability of the FAD cofactor can improve the function of the mutant enzyme. researchgate.net

Biotin (B1667282): In certain anaerobic bacteria, such as Acidaminococcus fermentans, the decarboxylation of glutaconyl-CoA is catalyzed by glutaconyl-CoA decarboxylase, a biotin-dependent enzyme. nih.govwikipedia.org This enzyme is a membrane-bound sodium pump that couples the energy released from the decarboxylation of glutaconyl-CoA to the transport of sodium ions across the cell membrane, creating a sodium gradient. nih.govnactem.ac.uk This gradient serves as a form of energy storage for the cell, demonstrating a direct link between glutaconyl-CoA metabolism and cellular energy generation in these organisms. wikipedia.org The function of this pathway is therefore critically dependent on the availability of biotin. nih.govwikipedia.org

Cofactor Dependence of Key Enzymes in Glutaconyl-CoA Metabolism
EnzymeRequired CofactorMetabolic RoleOrganism/Location
Glutaryl-CoA Dehydrogenase (GCDH)FADOxidative decarboxylation of glutaryl-CoAMitochondria (Mammals)
Glutaconyl-CoA DecarboxylaseBiotinDecarboxylation of glutaconyl-CoA and Na+ transportAnaerobic Bacteria (e.g., Acidaminococcus fermentans)

Biological Roles and Broader Implications of Glutaconyl Coenzyme a

Role in Microbial Bioenergetics and Adaptation

Glutaconyl-coenzyme A (glutaconyl-CoA) is a pivotal intermediate in the metabolic strategies of various microorganisms, particularly anaerobic bacteria. Its processing is linked to fundamental aspects of cellular energy conservation and the ability to utilize resilient organic molecules for growth.

Sodium-Motive Force Generation in Anaerobic Fermentation

In the oxygen-deprived environments inhabited by anaerobic bacteria, energy conservation strategies are diverse and extend beyond substrate-level phosphorylation. A key mechanism for generating a transmembrane ion gradient, which can be used to drive ATP synthesis and other essential cellular processes, involves the decarboxylation of glutaconyl-CoA. nih.govresearchgate.net This reaction is catalyzed by the enzyme glutaconyl-CoA decarboxylase, a biotin-dependent sodium pump integrated into the bacterial cell membrane. frontiersin.orgresearchgate.net

The process involves the decarboxylation of glutaconyl-CoA to crotonyl-CoA. researchgate.net This exergonic reaction is coupled to the translocation of sodium ions (Na+) from the cytoplasm to the outside of the cell. researchgate.netoup.com This pumping action establishes an electrochemical Na+ gradient, or a sodium-motive force, across the membrane. nih.govresearchgate.net This stored energy can then be harnessed by a membrane-bound Na+-translocating ATP synthase to generate ATP, providing a vital energy source for the organism in the absence of external electron acceptors like oxygen. nih.govresearchgate.net This bioenergetic strategy is a crucial adaptation for survival and growth in anaerobic niches.

Utilization of Aromatic Compounds and Dicarboxylic Acids

Glutaconyl-CoA serves as a central intermediate in the anaerobic degradation pathways of aromatic compounds and certain dicarboxylic acids. Many anaerobic bacteria metabolize resilient aromatic molecules, such as benzoate, through a common pathway known as the benzoyl-CoA pathway. researchgate.netnih.govoup.com In this pathway, benzoate is first activated to benzoyl-CoA, which then undergoes a series of reductive and ring-opening reactions to yield aliphatic compounds. researchgate.netnih.gov

A key intermediate generated after the aromatic ring is broken is glutaryl-CoA. researchgate.netoup.com In many of these organisms, glutaryl-CoA is then dehydrogenated to form glutaconyl-CoA. researchgate.netnih.gov Subsequently, as described in the bioenergetics section, the membrane-bound glutaconyl-CoA decarboxylase can convert glutaconyl-CoA to crotonyl-CoA, linking the breakdown of aromatic compounds directly to energy conservation via the sodium-motive force. researchgate.netresearchgate.net

Similarly, dicarboxylic acids like glutarate can be utilized by being converted into their coenzyme A derivative, glutaryl-CoA. nih.gov This glutaryl-CoA then enters the same metabolic sequence, being converted to glutaconyl-CoA and further catabolized, thereby allowing the organism to use these dicarboxylic acids as a source of carbon and energy. oup.comnih.gov

Biochemical Significance of this compound as an Enzyme-Bound Intermediate

In mammalian metabolism, particularly in the catabolism of the essential amino acids lysine (B10760008) and tryptophan, glutaconyl-CoA exists primarily as a transient, enzyme-bound intermediate. nih.govnih.gov The breakdown pathways of these amino acids converge to produce glutaryl-CoA. nih.gov

The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) is responsible for the subsequent step: the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA. frontiersin.orgnih.gov This reaction proceeds in a two-step sequence on the surface of the enzyme. First, GCDH catalyzes the dehydrogenation of glutaryl-CoA, forming FADH2 and a glutaconyl-CoA intermediate that remains bound to the enzyme's active site. nih.gov In the second step, the enzyme facilitates the decarboxylation of this bound glutaconyl-CoA to release the final product, crotonyl-CoA. nih.gov The tight binding and rapid subsequent reaction mean that under normal physiological conditions, glutaconyl-CoA does not accumulate as a free molecule in the mitochondrial matrix. Its significance lies in its role as a critical, albeit fleeting, intermediate that is necessary for the orderly degradation of major amino acids.

Consequences of Aberrant this compound Metabolism

Disruptions in the metabolic pathway involving glutaconyl-CoA can have severe pathophysiological consequences, as exemplified by the inherited metabolic disorder Glutaric Acidemia Type I.

Origin of Metabolites in Glutaric Acidemia Type I (GA1)

Glutaric Acidemia Type I (GA1) is an autosomal recessive disorder caused by mutations in the GCDH gene, leading to a deficiency of the glutaryl-CoA dehydrogenase enzyme. frontiersin.orgnih.gov This enzymatic block prevents the efficient conversion of glutaryl-CoA to crotonyl-CoA. nih.gov As a result, glutaryl-CoA, derived from the breakdown of lysine, hydroxylysine, and tryptophan, accumulates to abnormally high levels within the mitochondria. nih.govnih.gov

This accumulation of the primary substrate, glutaryl-CoA, leads to its diversion into alternative metabolic routes. The excess glutaryl-CoA is hydrolyzed to glutaric acid, a key biomarker of the disease. nih.gov Furthermore, the accumulated glutaryl-CoA can be acted upon by other enzymes, leading to the formation of glutaconyl-CoA, which is then further metabolized to 3-hydroxyglutaric acid. researchgate.netnih.gov Some researchers have postulated that glutaconyl-CoA itself, due to its chemical reactivity, may be a primary toxic agent responsible for the neurological damage seen in GA1. nih.govnih.gov The buildup of these metabolites—glutaric acid, 3-hydroxyglutaric acid, and glutaconyl-CoA—is toxic to the brain, particularly the basal ganglia, leading to the characteristic neurological symptoms of the disorder. nih.gov

Biochemical Pathways Contributing to 3-Hydroxyglutaric Acid Formation

The formation of 3-hydroxyglutaric acid in GA1 is a direct consequence of the metabolic block at the GCDH enzyme and represents a biochemical "escape" pathway for the accumulating glutaryl-CoA. This alternative pathway involves a two-step enzymatic process. researchgate.netoup.com

Formation of Glutaconyl-CoA : With the primary GCDH pathway impaired, the accumulated glutaryl-CoA becomes a substrate for other mitochondrial enzymes. Specifically, acyl-CoA dehydrogenases, such as medium-chain acyl-CoA dehydrogenase (MCAD), can catalyze the dehydrogenation of glutaryl-CoA to glutaconyl-CoA. researchgate.netoup.com While this reaction is less efficient than the normal GCDH-catalyzed process, the high concentration of glutaryl-CoA in GA1 drives this conversion. researchgate.net

Hydration to 3-Hydroxyglutaryl-CoA : The free glutaconyl-CoA is then acted upon by the enzyme 3-methylglutaconyl-CoA hydratase. researchgate.netnih.gov This enzyme hydrates the double bond of glutaconyl-CoA, converting it to 3-hydroxyglutaryl-CoA. oup.com

Finally, the 3-hydroxyglutaryl-CoA is hydrolyzed by an unknown thioesterase, releasing coenzyme A and forming free 3-hydroxyglutaric acid. researchgate.netnih.gov This metabolite is then excreted in the urine, where its elevated level serves as a crucial and reliable diagnostic marker for GA1. researchgate.netoup.com

Implications in 3-Methylglutaconic Aciduria Type I (MGA1)

This compound is intrinsically linked to the pathophysiology of 3-Methylglutaconic Aciduria Type I (MGA1), a rare autosomal recessive disorder affecting the catabolism of the essential amino acid leucine (B10760876). nih.govmdpi.com The metabolic disturbances central to this condition underscore the critical role of proper enzymatic function in maintaining cellular homeostasis.

MGA1 is characterized by a deficiency of the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase (MGH), which is encoded by the AUH gene. mdpi.comorpha.netnih.gov This enzyme is responsible for a crucial step in the breakdown of leucine, specifically the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov A deficiency in MGH leads to a metabolic block, resulting in the accumulation of 3-methylglutaconyl-CoA within the mitochondria. mdpi.com

The buildup of 3-methylglutaconyl-CoA is the primary biochemical anomaly in MGA1. mdpi.com This accumulation leads to the subsequent conversion of this intermediate into other organic acids. The elevated levels of 3-methylglutaconyl-CoA result in its hydrolysis to 3-methylglutaconic acid (3-MGA). mdpi.com Consequently, individuals with MGA1 exhibit significantly increased urinary excretion of 3-MGA. nih.govnih.gov This is often accompanied by mildly elevated levels of 3-methylglutaric acid (3-MG) and 3-hydroxyisovaleric acid (3-HIVA). nih.govnih.gov The presence of elevated 3-hydroxyisovaleric acid is a key diagnostic marker that helps to distinguish MGA1 from other forms of 3-methylglutaconic aciduria. orpha.netnih.gov

The clinical presentation of MGA1 can be varied, with symptoms ranging from mild developmental delays, such as delayed speech, to more severe neurological impairments. orpha.netnih.gov These can include psychomotor retardation, dystonia, spastic quadriparesis, and seizures. orpha.netmedlineplus.gov In some cases, the onset of symptoms may not occur until adulthood, presenting with leukoencephalopathy, which is damage to the white matter of the brain. medlineplus.gov Researchers suggest that the accumulation of organic acids, including 3-methylglutaconic acid, in the cerebrospinal fluid may contribute to the neurological damage seen in this condition. medlineplus.govmedlineplus.gov

The diagnosis of MGA1 is confirmed through urinary organic acid analysis, which reveals the characteristic pattern of elevated metabolites, and can be further solidified by measuring the activity of the 3-methylglutaconyl-CoA hydratase enzyme in fibroblasts or leukocytes. orpha.net Genetic testing for mutations in the AUH gene can also confirm the diagnosis. mdpi.com

Advanced Methodologies in Glutaconyl Coenzyme a Research

Enzymatic Assays for Glutaconyl-Coenzyme A Transformations

The functional analysis of enzymes that metabolize glutaconyl-CoA relies on precise and sensitive assay methods. These assays are crucial for determining enzyme kinetics, substrate specificity, and the effects of inhibitors or activators.

Spectrophotometric and Chromatographic Approaches

Spectrophotometric assays offer a continuous and convenient method for monitoring enzyme activity. For glutaconyl-CoA decarboxylase, a key enzyme that converts glutaconyl-CoA to crotonyl-CoA, a coupled enzymatic assay is often employed. This method follows the formation of crotonyl-CoA by linking its subsequent enzymatic reactions to the reduction or oxidation of a chromogenic substrate, which can be monitored by a change in absorbance at a specific wavelength. For instance, the activity of glutaconyl-CoA decarboxylase can be measured by monitoring the increase in NADH absorbance at 340 nm in a coupled reaction system. nih.gov

High-Performance Liquid Chromatography (HPLC) provides a powerful tool for the separation and quantification of coenzyme A esters, including glutaconyl-CoA and its metabolites. nih.govresearchgate.netiitpkd.ac.in This chromatographic technique allows for the direct measurement of substrate consumption and product formation, offering high specificity and the ability to analyze complex mixtures from biological samples. nih.govresearchgate.netnih.gov HPLC methods are particularly valuable for validating the results of spectrophotometric assays and for detailed kinetic studies. nih.govresearchgate.net

Table 1: Comparison of Assay Methods for Glutaconyl-CoA Transforming Enzymes
MethodologyPrincipleAdvantagesLimitationsTypical Application
SpectrophotometryMeasures change in absorbance of a chromogenic substrate linked to the enzymatic reaction.Continuous monitoring, high throughput, relatively simple and cost-effective.Indirect measurement, potential for interference from other components in the assay mixture.Routine enzyme activity screening and kinetic analysis.
HPLCSeparation and quantification of substrates and products based on their physicochemical properties.High specificity and sensitivity, direct measurement, suitable for complex samples.Discontinuous assay, requires specialized equipment, can be time-consuming.Detailed kinetic studies, metabolic profiling, and analysis of biological samples.

Structural Determination Techniques

Understanding the three-dimensional structure of enzymes that bind and transform glutaconyl-CoA is fundamental to elucidating their catalytic mechanisms and modes of regulation.

X-ray Crystallography and Cryo-Electron Microscopy

X-ray crystallography has been instrumental in providing high-resolution atomic models of enzymes involved in glutaconyl-CoA metabolism. For example, the crystal structures of glutaconyl-CoA decarboxylase have been solved, revealing the architecture of the enzyme and the location of its active sites. desy.de These structures have provided critical insights into the substrate-binding pocket and the residues involved in catalysis. As of mid-2024, several structures for this class of enzymes have been deposited in the Protein Data Bank (PDB) with accession codes such as 1PIX, 3GF3, 3GF7, 3GLM, and 3GMA. desy.de

Cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique, particularly for large and flexible protein complexes that are challenging to crystallize. researchgate.net Cryo-EM allows for the visualization of enzymes in their near-native state, providing information on conformational dynamics and interactions with other molecules. researchgate.netnih.govnih.gov This technique is especially valuable for studying multi-subunit enzyme complexes that interact with glutaconyl-CoA.

Molecular Modeling and Dynamics Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, provide a dynamic and detailed view of the interactions between glutaconyl-CoA and its associated enzymes. These methods allow researchers to simulate the behavior of these molecules over time, offering insights into the conformational changes that occur during substrate binding and catalysis. MD simulations can help to identify key amino acid residues involved in the enzymatic reaction and to understand the energetic landscape of the catalytic process. By building homology models based on existing crystal structures, researchers can predict the structures of related enzymes and study their interactions with glutaconyl-CoA. researchgate.net

Table 2: Key Findings from Structural and Modeling Studies
TechniqueKey Findings for Glutaconyl-CoA Related EnzymesSignificance
X-ray CrystallographyHigh-resolution structures of glutaconyl-CoA decarboxylase reveal active site architecture and substrate binding modes.Provides a static picture of the enzyme, crucial for understanding the catalytic mechanism at an atomic level.
Cryo-Electron MicroscopyVisualizes large, flexible enzyme complexes in near-native states, capturing different conformational states.Offers insights into the dynamic nature of enzyme function and regulation.
SAXSCharacterizes overall shape, oligomeric state, and ligand-induced conformational changes in solution.Complements high-resolution techniques by providing information on the global structure and dynamics in a more physiological environment.
Molecular Dynamics SimulationsSimulates the dynamic behavior of enzyme-substrate interactions, revealing pathways of conformational change and reaction energetics.Provides a temporal dimension to structural data, helping to elucidate the complete catalytic cycle.

Genetic and Proteomic Approaches

Genetic and proteomic strategies are essential for understanding the broader biological context of glutaconyl-CoA metabolism, including its regulation and integration with other metabolic pathways.

Genetic manipulation of organisms, such as bacteria, allows for the investigation of the physiological roles of enzymes involved in the glutaconyl-CoA pathway. mdpi.com By creating gene knockouts or overexpressing specific enzymes, researchers can study the resulting metabolic phenotypes and uncover the functions of uncharacterized genes.

Proteomic analyses, often coupled with metabolomics, provide a global view of the proteins and metabolites present in a cell or organism under specific conditions. researchgate.netuchicago.edu These "omics" approaches can identify changes in the expression levels of enzymes in the glutaconyl-CoA pathway in response to different nutritional or environmental stimuli. nih.govdesy.de For example, high-resolution metabolomics with acyl-CoA profiling can reveal widespread remodeling of metabolic networks in response to dietary changes. nih.govnih.govdesy.de This systems-level understanding is crucial for elucidating the complex regulatory mechanisms that control the flux through this important metabolic route. researchgate.netuchicago.edu

Heterologous Expression and Site-Directed Mutagenesis

Heterologous expression and site-directed mutagenesis are powerful tools for dissecting the functional and structural properties of enzymes involved in the glutaconyl-CoA pathway. These techniques enable the production of large quantities of purified enzymes and the investigation of the roles of specific amino acid residues in catalysis and substrate binding.

Heterologous Expression

The expression of genes in a host organism that does not naturally produce the protein of interest, known as heterologous expression, has been instrumental in characterizing enzymes related to glutaconyl-CoA. Escherichia coli is a commonly used host for this purpose due to its well-understood genetics and rapid growth. For instance, the carboxytransferase subunit of glutaconyl-CoA decarboxylase from Acidaminococcus fermentans has been overproduced in E. coli, allowing for its purification and subsequent crystallization for structural studies. Similarly, subunits of the Na+-translocating glutaconyl-CoA decarboxylase from Clostridium symbiosum have been expressed in E. coli for molecular characterization.

Site-Directed Mutagenesis

In studies of glutaryl-CoA dehydrogenase (GCDH), an enzyme that catalyzes the oxidative decarboxylation of glutaryl-CoA, a precursor to glutaconyl-CoA, site-directed mutagenesis has been used to investigate the effects of specific mutations found in patients with glutaric aciduria type I. These studies have shown that mutations in the C-terminal domain of GCDH can lead to the dissociation of the enzyme into inactive monomers and dimers wikipedia.org.

Enzyme Studied Mutation Effect on Enzyme Function Reference
Glutaryl-CoA Dehydrogenase (GCDH)Ala389ValDissociation into inactive monomers/dimers wikipedia.org
Glutaryl-CoA Dehydrogenase (GCDH)Ala389GluDissociation into inactive monomers/dimers wikipedia.org
Glutaryl-CoA Dehydrogenase (GCDH)Thr385MetDissociation into inactive monomers/dimers wikipedia.org
Glutaryl-CoA Dehydrogenase (GCDH)Ala377ValDissociation into inactive monomers/dimers wikipedia.org
Glutaryl-CoA Dehydrogenase (GCDH)Ala377ThrDissociation into inactive monomers/dimers wikipedia.org
Glutaryl-CoA Dehydrogenase (GCDH)R227PReduced enzyme activity (2% of control) nih.gov
Glutaryl-CoA Dehydrogenase (GCDH)E365KReduced enzyme activity (2% of control) nih.gov

Proteomic Profiling of this compound-Related Enzymes

Proteomics, the large-scale study of proteins, offers a powerful approach to identify and quantify the full complement of proteins in a cell, tissue, or organism. This methodology is increasingly being applied to understand the expression and regulation of enzymes involved in glutaconyl-CoA metabolism.

Identification of Enzyme Subunits

Early proteomic approaches, such as purification followed by SDS-PAGE and protein sequencing, were crucial in identifying the subunit composition of key enzymes. For example, glutaconyl-CoA decarboxylase from Acidaminococcus fermentans was found to be composed of alpha, beta, and gamma chains nih.gov. Similar studies on the enzyme from Clostridium symbiosum revealed a more complex structure with subunits GcdA, GcdB, GcdC1, GcdC2, and GcdD frontiersin.orgnih.gov.

Mass Spectrometry-Based Proteomics

Modern proteomic workflows heavily rely on mass spectrometry to identify and quantify proteins in complex biological samples. In the context of glutaconyl-CoA research, proteomic analysis of glutaryl-CoA dehydrogenase (GCDH) has been used to identify post-translational modifications, such as glutarylation and succinylation, on specific lysine (B10760008) residues. This has provided insights into the regulation of GCDH activity, with studies showing that the removal of these acyl modifications by the mitochondrial sirtuin SIRT5 can restore enzyme function nih.gov.

Metaproteomic studies, which analyze the protein expression of entire microbial communities, have been used to investigate amino acid metabolism during processes like soy sauce fermentation. These studies can reveal the functional roles of different microorganisms and their enzymes, including those potentially involved in pathways related to glutaconyl-CoA frontiersin.org.

Organism/System Enzyme/Pathway Studied Proteomic Findings Significance
Acidaminococcus fermentansGlutaconyl-CoA decarboxylaseComposed of α, β, and γ subunits. nih.govElucidation of the basic subunit structure of a key enzyme in glutamate (B1630785) fermentation.
Clostridium symbiosumGlutaconyl-CoA decarboxylaseComposed of GcdA, GcdB, GcdC1, GcdC2, and GcdD subunits. frontiersin.orgnih.govRevealed a more complex subunit composition compared to the A. fermentans enzyme.
Mouse (Mus musculus)Glutaryl-CoA Dehydrogenase (GCDH)Identification of glutarylated and succinylated lysine residues. nih.govDemonstrated post-translational regulation of GCDH activity by deacylating enzymes like SIRT5. nih.gov
Soy Sauce FermentationAmino Acid MetabolismIdentification of key enzymes from dominant microbiota. frontiersin.orgProvides a broader understanding of the metabolic potential of microbial communities, which may include glutaconyl-CoA related pathways.

Emerging Research Frontiers in Glutaconyl Coenzyme a Biochemistry

Elucidation of Novel Glutaconyl-Coenzyme A Metabolic Pathways

Recent research has moved beyond the canonical roles of glutaconyl-CoA to uncover its involvement in newly characterized or engineered metabolic pathways. A notable example is the development of a synthetic pathway for the production of glutarate, a C5 dicarboxylic acid with broad industrial applications. In a novel biosynthetic route engineered in Escherichia coli, the central metabolite α-ketoglutarate is converted to 2-hydroxyglutarate, which is then activated to 2-hydroxyglutaryl-CoA. This intermediate is subsequently dehydrated to form trans-glutaconyl-CoA. The pathway then proceeds through the hydrogenation of trans-glutaconyl-CoA to glutaryl-CoA, which is finally hydrolyzed to glutarate familiasga.com. This engineered pathway highlights the potential to repurpose existing metabolic intermediates like glutaconyl-CoA for the bio-based production of valuable chemicals familiasga.com.

The discovery of such synthetic routes underscores the metabolic plasticity of microorganisms and provides a framework for designing novel pathways for the synthesis of other economically important compounds. The efficiency of these engineered pathways often relies on the careful selection and engineering of enzymes to optimize flux towards the desired product. For instance, in the glutarate production pathway, a mutant trans-enoyl-CoA reductase with higher selectivity for glutaconyl-CoA was employed to increase the final product yield familiasga.com.

Investigation of Post-Translational Modifications Affecting this compound Enzymes

The activity of enzymes is frequently regulated by post-translational modifications (PTMs), which can alter their catalytic efficiency, stability, and interaction with other molecules. Recent studies have begun to unravel the PTMs that govern the enzymes involved in glutaconyl-CoA metabolism. A significant finding is the glutarylation of glutaryl-CoA dehydrogenase (GCDH), the enzyme responsible for the conversion of glutaryl-CoA to glutaconyl-CoA. This modification, driven by the accumulation of glutaryl-CoA, can inhibit GCDH activity, creating a potential feedback loop in the lysine (B10760008) and tryptophan degradation pathways nih.gov.

Further investigation has revealed that the NAD+-dependent protein deacylase SIRT5 possesses strong deglutarylase activity and can reverse the glutarylation of GCDH, thereby restoring its enzymatic function nih.gov. This discovery points to a sophisticated regulatory mechanism where the levels of a metabolic intermediate directly influence the activity of its producing enzyme through a PTM, which is in turn controlled by a deacylating enzyme. Understanding these regulatory circuits is crucial for a complete picture of how metabolic pathways are controlled in response to cellular conditions. While research into PTMs of other key enzymes like glutaconyl-CoA decarboxylase and glutaconate CoA-transferase is still in its early stages, the findings with GCDH suggest that PTMs are likely to be a widespread mechanism for regulating glutaconyl-CoA metabolism.

Comparative Enzymology of this compound Metabolism Across Biological Domains

Glutaconyl-CoA metabolism is not restricted to a single domain of life, and comparative studies of the enzymes involved are revealing fascinating evolutionary and mechanistic diversity. A case in point is the glutaryl-CoA dehydrogenase (GDH) from different anaerobic bacteria. A study comparing the GDH from the iron(III)-reducing bacterium Geobacter metallireducens (GDHGeo) and the sulfate-reducing bacterium Desulfococcus multivorans (GDHDes) highlighted significant functional differences nih.gov. While both enzymes are homotetramers and contain flavin adenine (B156593) dinucleotide (FAD), GDHGeo catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA. In contrast, GDHDes only catalyzes the dehydrogenation of glutaryl-CoA to glutaconyl-CoA, with the subsequent decarboxylation to crotonyl-CoA being carried out by a separate, sodium-dependent membrane-bound enzyme nih.gov.

This enzymatic divergence reflects different strategies for energy conservation in these organisms. The decarboxylation of glutaconyl-CoA is an exergonic reaction, and in some fermentative bacteria, this energy is conserved by coupling the reaction to the generation of an electrochemical sodium ion gradient across the cell membrane nih.gov. The enzyme responsible for this, glutaconyl-CoA decarboxylase, is a biotin-dependent sodium pump wikipedia.org. The comparative analysis of these enzymes, including their subunit composition, kinetic properties, and the presence or absence of specific catalytic residues, provides valuable insights into the adaptation of metabolic pathways to different energetic and environmental constraints across the microbial world.

EnzymeOrganismCatalytic ActivityKey Features
Glutaryl-CoA Dehydrogenase (GDHGeo)Geobacter metallireducensOxidative decarboxylation of glutaryl-CoA to crotonyl-CoAPerforms both dehydrogenation and decarboxylation.
Glutaryl-CoA Dehydrogenase (GDHDes)Desulfococcus multivoransDehydrogenation of glutaryl-CoA to glutaconyl-CoADoes not perform decarboxylation; inhibited by glutaconyl-CoA.
Glutaconyl-CoA DecarboxylaseFermentative Bacteria (e.g., Clostridium symbiosum)Decarboxylation of glutaconyl-CoA to crotonyl-CoABiotin-dependent; couples decarboxylation to Na+ transport.

Development of Advanced Analytical Techniques for this compound and Related Intermediates

The study of metabolic intermediates like glutaconyl-CoA, which are often present at low intracellular concentrations, requires sensitive and specific analytical methods. The development of advanced analytical techniques has been instrumental in advancing our understanding of acyl-CoA metabolism. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a powerful tool for the detection and quantification of a wide range of acyl-CoA species, including glutaconyl-CoA youtube.comjackwestin.com.

Reverse-phase HPLC methods have been developed to achieve baseline separation of various short-chain acyl-CoA derivatives, allowing for their accurate quantification in biological extracts youtube.com. Furthermore, ion-pairing reverse-phase HPLC combined with high-resolution mass spectrometry (IP-RP-HPLC/ESI-HRMS) offers enhanced selectivity and sensitivity for the comprehensive analysis of fatty acyl-CoA pools in various organisms nih.gov. These methods enable researchers to profile the dynamics of acyl-CoA compounds in response to different physiological conditions, such as dietary changes, providing a more complete picture of metabolic remodeling jackwestin.comthermofisher.com. The application of these sophisticated analytical platforms is crucial for elucidating the roles of glutaconyl-CoA and other acyl-CoAs in both normal physiology and disease states.

Analytical TechniquePrincipleApplication in Glutaconyl-CoA Research
High-Performance Liquid Chromatography (HPLC)Separation of compounds based on their physicochemical properties.Separation of glutaconyl-CoA from other acyl-CoA derivatives in biological samples.
Mass Spectrometry (MS)Identification and quantification of molecules based on their mass-to-charge ratio.Sensitive detection and quantification of glutaconyl-CoA.
Ion-Pairing Reverse-Phase HPLC/ESI-HRMSCombines ion-pairing chromatography for enhanced retention of polar analytes with high-resolution mass spectrometry.Comprehensive and quantitative analysis of a wide range of acyl-CoAs, including glutaconyl-CoA, in complex biological matrices.

Synthetic Biology Applications Leveraging this compound Pathways

The principles of synthetic biology are being increasingly applied to engineer microorganisms for the production of valuable chemicals and biofuels. Glutaconyl-CoA pathways are attractive targets for such engineering efforts due to their central position in metabolism and the potential to channel carbon flux towards desired products. As mentioned earlier, a prime example is the creation of a synthetic pathway in E. coli for the production of glutarate, where glutaconyl-CoA is a key intermediate familiasga.com.

Beyond the production of dicarboxylic acids, pathways involving CoA intermediates are being engineered for the synthesis of a variety of other compounds. For instance, synthetic pathways have been constructed in E. coli to produce biofuels like 1-butanol (B46404) from acetyl-CoA, a downstream product of glutaconyl-CoA metabolism frontiersin.org. The success of these synthetic biology applications depends on a deep understanding of the native metabolic networks, the ability to introduce and regulate heterologous enzymes, and the optimization of pathways to maximize product yield and minimize the formation of unwanted byproducts. The continued exploration of glutaconyl-CoA biochemistry will undoubtedly provide new building blocks and strategies for the development of next-generation microbial cell factories.

ApplicationOrganismKey IntermediateProduct
Glutarate ProductionEscherichia colitrans-Glutaconyl-CoAGlutarate
Biofuel ProductionEscherichia coliAcetyl-CoA (downstream of Glutaconyl-CoA metabolism)1-Butanol

Q & A

Q. How can researchers ensure reproducibility in glutaconyl-CoA studies amid strain-specific metabolic variations?

  • Methodological Answer : Deposit strain metadata (e.g., ATCC numbers, growth conditions) in public repositories like NCBI or JGI. Use multiple bacterial strains (e.g., Clostridium spp., Syntrophus aciditrophicus) to test generalizability. Share raw data and analysis pipelines via platforms like GitHub or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.